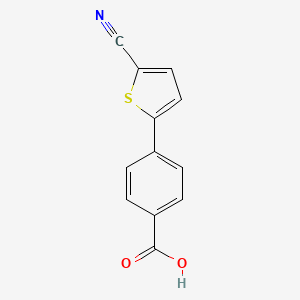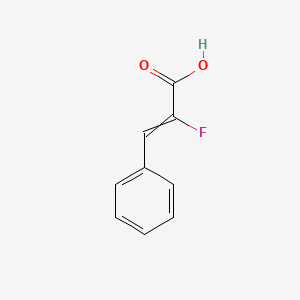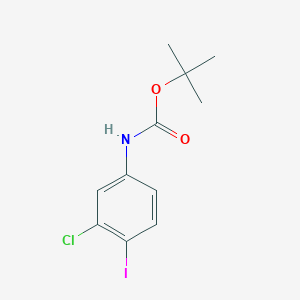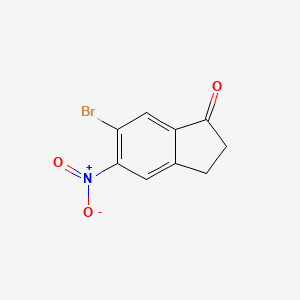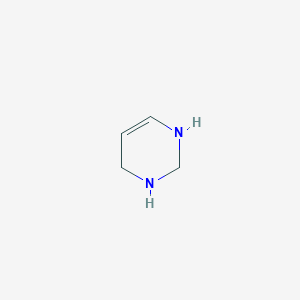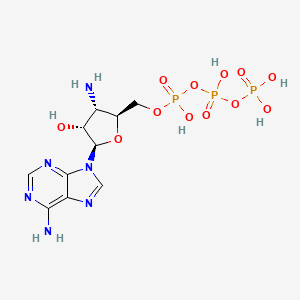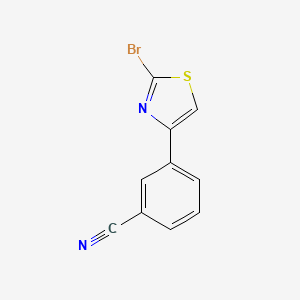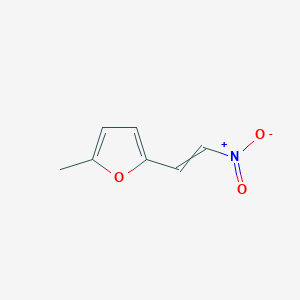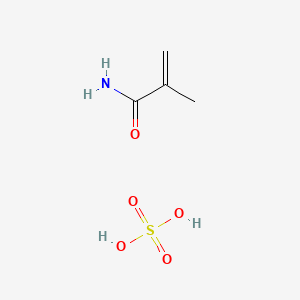
Methacrylammonium hydrogen sulfate
Descripción general
Descripción
Methacrylammonium hydrogen sulfate is an organic compound with the formula CH₂=C(CH₃)C(O)NH₂. It is a colorless or white solid that serves as a monomer for the production of polymers and copolymers, some of which are used in hydrogels . This compound is also a precursor to methyl methacrylate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methacrylammonium hydrogen sulfate is typically synthesized by reacting acetone cyanohydrin with concentrated sulphuric acid. This reaction occurs in two steps:
- Formation of α-hydroxyisobutyramide and its acidic sulphate from acetone cyanohydrin and sulphuric acid at 60 to 100°C.
- Conversion of the acidic sulphate to methacrylamide at 130 to 160°C .
Industrial Production Methods: The industrial production of methacrylamide sulphate follows the same synthetic route but on a larger scale. The process involves careful control of temperature and the molar ratio of sulphuric acid to acetone cyanohydrin to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Methacrylammonium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: Methacrylamide can be oxidized to form methacrylic acid.
Reduction: Reduction of methacrylamide can yield methacrylamine.
Substitution: Methacrylamide can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Methacrylic acid.
Reduction: Methacrylamine.
Substitution: Various methacrylamide derivatives.
Aplicaciones Científicas De Investigación
Methacrylammonium hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the preparation of hydrogels for tissue engineering and drug delivery systems.
Medicine: Utilized in the development of biomedical devices and materials.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
Methacrylammonium hydrogen sulfate exerts its effects through polymerization, where the double bond in the methacrylamide group reacts to form long polymer chains. This process involves free radical initiation, propagation, and termination steps. The molecular targets include various functional groups that can participate in the polymerization reaction .
Comparación Con Compuestos Similares
Methacrylic acid: Similar in structure but lacks the amide group.
Methyl methacrylate: A methyl ester derivative of methacrylic acid.
Acrylamide: Similar but lacks the methyl group on the double bond.
Uniqueness: Methacrylammonium hydrogen sulfate is unique due to its ability to form hydrogels and its role as a precursor to methyl methacrylate, which is widely used in the production of polymethyl methacrylate (PMMA) plastics .
Propiedades
Número CAS |
3351-73-3 |
|---|---|
Fórmula molecular |
C4H9NO5S |
Peso molecular |
183.19 g/mol |
Nombre IUPAC |
2-methylprop-2-enamide;sulfuric acid |
InChI |
InChI=1S/C4H7NO.H2O4S/c1-3(2)4(5)6;1-5(2,3)4/h1H2,2H3,(H2,5,6);(H2,1,2,3,4) |
Clave InChI |
NTQWADDNQQUGRH-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)N.OS(=O)(=O)O |
Números CAS relacionados |
3351-73-3 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
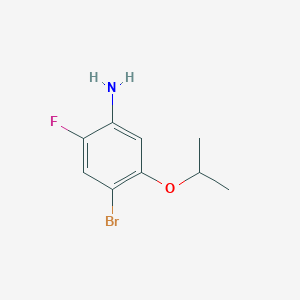
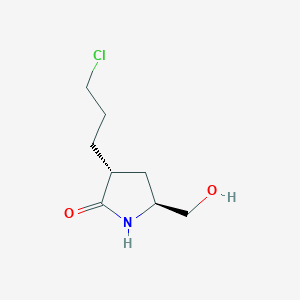
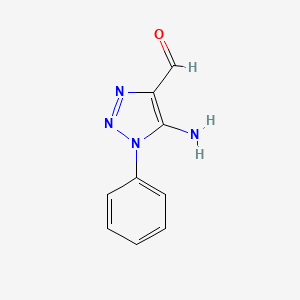
![Ethyl 4-[(2,4-dimethoxybenzyl)amino]butanoate](/img/structure/B8763313.png)
